molecular formula C13H15ClN2O B3099720 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354938-57-0

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3099720
CAS No.: 1354938-57-0
M. Wt: 250.72
InChI Key: HHCZEDXLFPDEPB-UHFFFAOYSA-N
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Description

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and a dihydropyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylhydrazine with butyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the chlorophenyl group, leading to different chemical and biological properties.

    3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with the chlorine atom in a different position, affecting its reactivity and interactions.

    3-Butyl-1-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-5-one: Contains a bromine atom instead of chlorine, which can lead to different chemical behavior.

Uniqueness

The presence of the 3-chlorophenyl group in 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

5-butyl-2-(3-chlorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCZEDXLFPDEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one

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